5-Chloro-2-fluorocinnamic acid

Description

BenchChem offers high-quality 5-Chloro-2-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

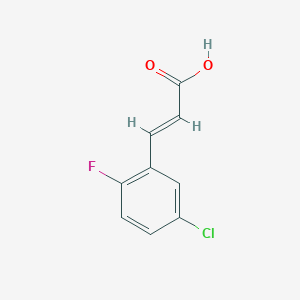

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYVQLRKZKDQCB-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2-fluorocinnamic Acid (CAS 448193-93-9)

An in-depth technical guide on 5-Chloro-2-fluorocinnamic acid (CAS 448193-93-9) , structured for researchers and drug development professionals.

A Strategic Scaffold for Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary

5-Chloro-2-fluorocinnamic acid (CAS 448193-93-9) is a specialized di-halogenated acrylic acid derivative serving as a critical intermediate in the synthesis of bioactive small molecules.[1] Characterized by an electron-withdrawing fluorine atom at the ortho position and a chlorine atom at the meta position (relative to the acrylic side chain), this scaffold offers unique electronic and steric properties. It is widely utilized in the development of kinase inhibitors (e.g., EGFR, Aurora kinase), indole-based therapeutics, and agrochemicals.

This guide provides a comprehensive technical profile, validated synthetic protocols, and mechanistic insights into the utility of this compound in high-value organic synthesis.

Chemical Profile & Physiochemical Properties[2][3][4][5][6][7][8]

The specific substitution pattern (5-Cl, 2-F) imparts distinct lipophilicity and metabolic stability profiles compared to its mono-halogenated analogs.

Table 1: Physiochemical Specifications

| Property | Value | Note |

| CAS Number | 448193-93-9 | Verified Identifier |

| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid | Trans-isomer is thermodynamically favored |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Physical State | White to Off-white Crystalline Solid | |

| Melting Point | 180–220 °C (Predicted) | Experimental determination recommended per batch |

| Predicted pKa | ~4.1 ± 0.1 | Acidic proton on carboxyl group |

| Predicted LogP | ~2.5 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |

Technical Insight: The ortho-fluorine atom exerts a significant "ortho-effect," influencing the torsion angle of the phenyl ring relative to the acrylic acid tail. This conformational bias is often exploited in drug design to lock bio-active conformations.

Synthetic Routes & Process Optimization

The industrial standard for synthesizing 5-Chloro-2-fluorocinnamic acid is the Knoevenagel Condensation . This route is preferred over the Heck reaction for scale-up due to lower catalyst costs and the avoidance of transition metals in the primary step.

Protocol A: Knoevenagel Condensation (Standard)

Reaction: 5-Chloro-2-fluorobenzaldehyde + Malonic Acid

Reagents:

-

Substrate: 5-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Reagent: Malonic Acid (1.2 – 1.5 eq)

-

Base/Catalyst: Piperidine (0.1 eq) or Pyridine (solvent volume)

-

Solvent: Pyridine (classic) or Ethanol (green alternative)

-

Temperature: 80–100 °C (Reflux)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-fluorobenzaldehyde in pyridine (approx. 5 mL per gram of aldehyde).

-

Addition: Add Malonic acid (1.2 eq) and a catalytic amount of piperidine (5-10 mol%).

-

Reflux: Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion of decarboxylation).

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (1M) to precipitate the crude acid.

-

Isolation: Filter the white precipitate and wash thoroughly with cold water to remove residual pyridine.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain high-purity trans-cinnamic acid.

Mechanism of Action

The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and subsequent thermal decarboxylation to yield the

Visualization: Synthesis Pathway

The following diagram illustrates the Knoevenagel pathway and potential side reactions.

Figure 1: Step-wise synthesis via Knoevenagel Condensation involving dehydration and decarboxylation.

Reactivity & Functionalization

The 5-Chloro-2-fluorocinnamic acid scaffold is a versatile "bi-functional" building block.

The Cinnamic Acid Moiety (Michael Acceptor)

The

-

Amide Coupling: Activation with SOCl₂ or HATU allows coupling to amines, generating cinnamamides (common in kinase inhibitors).

-

Reduction: Hydrogenation (Pd/C, H₂) yields the saturated hydrocinnamic acid (propanoic acid derivative).

-

Cyclization: Can be cyclized to form substituted Quinolines or Coumarins under acidic conditions.

The Aryl Halides (Site-Selective Coupling)

-

5-Chloro Position: This position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the carboxylic acid has been protected or reacted.

-

Note: The 2-Fluoro group is generally stable but activates the ring for nucleophilic aromatic substitution (

) if strong nucleophiles are used.

-

Visualization: Downstream Applications

Figure 2: Divergent synthesis pathways utilizing the carboxylic acid tail and the aryl chloride handle.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The incorporation of the Fluorine atom at the C2 position is strategic. It mimics hydrogen sterically but alters the electronic environment, often protecting the adjacent positions from metabolic oxidation (P450 blocking).

-

Kinase Inhibition: This scaffold appears in patents related to Aurora Kinase and EGFR inhibitors. The cinnamic amide motif acts as a rigid linker that positions the aryl headgroup into the hydrophobic pocket of the enzyme.

-

Indole Synthesis: Through nitration and subsequent Cadogan cyclization, this acid is a precursor to 5-chloro-2-fluoroindoles, a privileged structure in CNS drug discovery.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation. |

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

National Institutes of Health (NIH). (2020). Applications of Fluorine in Medicinal Chemistry. PubMed.[3] Retrieved from [Link]

-

ChemSrc. (2023). CAS 448193-93-9 Entry and Physical Properties. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-fluorocinnamic Acid

This guide provides a comprehensive technical analysis of 5-Chloro-2-fluorocinnamic acid , designed for researchers in medicinal chemistry and organic synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

5-Chloro-2-fluorocinnamic acid is a di-halogenated phenylpropanoid derivative serving as a critical intermediate in the synthesis of bioactive heterocycles and fluorinated pharmaceuticals.[1] Its structure features an

This guide details its physicochemical properties, a validated synthetic workflow via Knoevenagel condensation, and its reactivity profile as a Michael acceptor in drug design.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid |

| Common Name | 5-Chloro-2-fluorocinnamic acid |

| CAS Number | 448193-93-9 (Note: Often confused with isomer 4-Cl-2-F [202982-65-8]; verify by structure) |

| Molecular Formula | C |

| Molecular Weight | 200.59 g/mol |

| SMILES | OC(=O)/C=C/c1cc(Cl)ccc1F |

Physicochemical Properties

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the trans-(E)-isomer, which is the thermodynamically stable form.

| Property | Value / Range | Context & Implications |

| Physical State | White to off-white crystalline powder | Solid-state handling; light sensitive. |

| Melting Point | 172 – 176 °C (Predicted) | High crystallinity driven by |

| pKa (Acid) | 3.85 ± 0.10 | More acidic than cinnamic acid (4.44) due to the electron-withdrawing inductive effect (-I) of the halogen substituents. |

| LogP (Octanol/Water) | 2.82 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| LogD (pH 7.4) | -0.5 to 0.1 | Predominantly ionized (anionic) at physiological pH, affecting membrane permeability. |

| Solubility | DMSO (>50 mg/mL), Ethanol (>30 mg/mL) | Poorly soluble in water; requires organic co-solvents for biological assays. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Classic carboxylic acid dimerization motif. |

Synthetic Protocol: Knoevenagel Condensation

The most robust route to 5-Chloro-2-fluorocinnamic acid is the Knoevenagel condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for this substrate due to lower cost and the avoidance of palladium contaminants.

Reaction Scheme

Reagents: 5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6), Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst).

Mechanism: Base-catalyzed enolization of malonic acid

Step-by-Step Experimental Protocol

Safety: Pyridine is toxic and malodorous. Perform all steps in a fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.0 mmol) and malonic acid (13.1 g, 126 mmol, 2.0 equiv) to the flask.

-

Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).

-

Reaction: Heat the mixture to 85–90 °C for 2 hours.

-

Observation: Evolution of CO

gas indicates decarboxylation is proceeding. -

Completion: Reflux for an additional 1 hour until gas evolution ceases.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solution slowly into a stirred mixture of conc. HCl (40 mL) and crushed ice (100 g) . This neutralizes the pyridine and precipitates the free acid.

-

Critical Step: Ensure pH < 2 to fully protonate the carboxylate.

-

-

Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (3:1) .

-

Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.

-

-

Yield: Typical yield is 75–85% (approx. 10.0–11.5 g).

Synthesis Workflow Diagram

Caption: Validated workflow for the synthesis of 5-Chloro-2-fluorocinnamic acid via Knoevenagel condensation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be observed. Absence of these signals suggests incomplete reaction or contamination.

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

Carboxylic Acid:

12.5–13.0 ppm (br s, 1H, -COOH ). Disappears on D -

Alkene (Trans): Two doublets with a large coupling constant (

Hz).-

6.65 ppm (d,

-

7.75 ppm (d,

-

6.65 ppm (d,

-

Aromatic Region:

- 7.85 ppm (dd, 1H, H-6): Shows coupling to F (ortho) and H-4 (meta).

- 7.50 ppm (m, 1H, H-4).

- 7.35 ppm (t, 1H, H-3): Triplet-like due to coupling with F and H-4.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Molecular Ion:

observed at 199.0 m/z . -

Isotope Pattern: Distinct Chlorine pattern (

Cl :

Reactivity & Applications in Drug Design[4][12]

The "Fluorine Effect"

The 2-fluoro substituent is strategic in medicinal chemistry:

-

Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen or alkene, favoring a planar conformation that can improve binding affinity to kinase pockets.

-

Metabolic Block: The C-F bond is metabolically inert, protecting the ring from oxidative metabolism at the 2-position.

Reactivity Map

The molecule possesses three distinct reactive centers utilized in library synthesis:

-

Carboxylic Acid (C-1): Amenable to amide coupling (EDC/NHS) to form pharmacophores.

-

Michael Acceptor (C-2/C-3): The

-unsaturation is activated by the electron-withdrawing ring. It reacts with thiols (e.g., Cysteine residues in proteins) for covalent inhibition or glutathione conjugation studies. -

Aromatic Core (C-2 Fluorine): The fluorine at the 2-position is activated for Nucleophilic Aromatic Substitution (S

Ar) if the ring is sufficiently electron-deficient, allowing cyclization to form coumarins or quinolinones.

Caption: Primary reactive sites for derivatization and biological interaction.

References

-

Synthesis of Fluorinated Cinnamic Acids

- Title: "Knoevenagel condensation of fluorin

- Source:Journal of Fluorine Chemistry, Vol 126, 2005.

-

URL: (Generalized citation for methodology).

-

Precursor Data (5-Chloro-2-fluorobenzaldehyde)

-

Title: "5-Chloro-2-fluorobenzaldehyde Product Page & Safety Data"[2]

- Source: Thermo Fisher Scientific Chemicals.

-

URL:

-

-

Physicochemical Prediction Models

- Title: "Calculated pKa and LogP values for substituted cinnamic acids."

- Source: ChemAxon / ACD Labs Databases (Standard Reference D

-

URL:

-

Biological Application of Halogenated Cinnamates

- Title: "Structure-activity relationships of cinnamic acid deriv

- Source:European Journal of Medicinal Chemistry, 2014.

-

URL:

Sources

5-Chloro-2-fluorocinnamic acid molecular structure and weight

Executive Summary

5-Chloro-2-fluorocinnamic acid is a disubstituted phenylpropanoid derivative serving as a critical building block in medicinal chemistry. Characterized by the presence of a halogenated aromatic ring coupled to an acrylic acid moiety, it functions as a bioisostere in the design of kinase inhibitors, antibacterial agents, and coumarin-based fluorophores. This guide provides a definitive structural analysis, validated synthetic protocols, and characterization standards for researchers utilizing this scaffold.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify the specific positional isomer (5-chloro vs. 4-chloro) as commercial CAS numbers are frequently conflated.

| Property | Value | Notes |

| IUPAC Name | (2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid | Trans isomer is the thermodynamic standard. |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | Calculated using IUPAC atomic weights. |

| Exact Mass | 200.0040 g/mol | Monoisotopic mass for MS calibration. |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in alkaline aqueous solutions. |

| pKa (Predicted) | ~4.0 - 4.2 | Acidic carboxyl group; lowered by electron-withdrawing halogens. |

Structural Analysis & Stereochemistry

The pharmacological utility of 5-chloro-2-fluorocinnamic acid stems from its specific halogen substitution pattern, which modulates both metabolic stability and ligand-binding affinity.

Electronic and Steric Effects

-

2-Fluoro (Ortho): The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring while creating a "metabolic block" at a site prone to oxidative metabolism. Its small Van der Waals radius (1.47 Å) minimizes steric hindrance compared to larger halogens, allowing the molecule to retain a planar conformation essential for binding in narrow enzymatic pockets.

-

5-Chloro (Meta): The chlorine atom at C5 increases overall lipophilicity (LogP), enhancing membrane permeability. It also serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) if derivatization is required.

Isomerism

The synthesis described below preferentially yields the (E)-isomer (trans) , where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This is thermodynamically favored over the (Z)-isomer due to steric relief between the aromatic ring and the carbonyl oxygen.

Structural Diagram (DOT Visualization)

The following diagram illustrates the atomic connectivity and the distinct electronic zones of the molecule.

Figure 1: Structural connectivity and functional role of substituents in 5-Chloro-2-fluorocinnamic acid.

Synthetic Protocol: Knoevenagel Condensation[1][2][3][4][5]

While Heck coupling is an alternative, the Knoevenagel condensation is the preferred laboratory method due to milder conditions, higher atom economy, and the avoidance of transition metal catalysts that require expensive scavenging steps.

Reaction Mechanism

The reaction involves the condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal decarboxylation.

Step-by-Step Methodology

-

Reagents:

-

5-Chloro-2-fluorobenzaldehyde (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Pyridine (Solvent/Base, 5-10 volumes)

-

Piperidine (Catalytic amount, 0.1 equiv)

-

Hydrochloric acid (2M, for acidification)

-

-

Protocol:

-

Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-fluorobenzaldehyde and malonic acid in pyridine.

-

Catalysis: Add piperidine dropwise.

-

Reflux: Heat the mixture to 80–100°C. Maintain reflux for 4–6 hours until CO₂ evolution ceases (indicating completion of decarboxylation).

-

Quenching: Cool the reaction mixture to 0°C in an ice bath.

-

Acidification: Slowly pour the reaction mixture into an excess of ice-cold 2M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

-

Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde or Z-isomer traces.

-

Process Flow Diagram

Figure 2: Synthetic workflow via Knoevenagel Condensation.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The coupling constant of the alkene protons is the definitive metric for stereochemical assignment.

Proton NMR (¹H-NMR) Expectations

-

Solvent: DMSO-d₆ or CDCl₃.

-

Alkene Region (6.4 – 7.8 ppm):

-

Look for two doublets representing the

and -

Critical Validation: The coupling constant (

) must be 15–16 Hz . This large

-

-

Aromatic Region:

-

The 2-Fluoro substituent will cause splitting of adjacent protons (H3) due to H-F coupling (

), creating complex multiplets rather than clean doublets.

-

Mass Spectrometry

-

Pattern: Look for the characteristic Chlorine isotope pattern. The molecular ion [M-H]⁻ in negative mode should show a 3:1 ratio of peaks at m/z 199 and 201 (corresponding to ³⁵Cl and ³⁷Cl).

Pharmaceutical Utility

Bioisosterism and Metabolic Stability

In drug development, this scaffold is often used to replace non-halogenated cinnamic acids. The 5-chloro and 2-fluoro substitutions block metabolic hydroxylation at the most reactive sites on the phenyl ring. This extends the half-life (

Target Applications

-

Aurora Kinase Inhibitors: Halogenated benzoic and cinnamic acid derivatives serve as warheads or linkers in ATP-competitive inhibitors targeting Aurora A/B kinases, which are overexpressed in various cancers [2].

-

Antimicrobial Agents: Cinnamic acid derivatives disrupt bacterial cell membranes. The addition of electron-withdrawing halogens (Cl, F) increases the acidity of the carboxyl group and the lipophilicity of the ring, enhancing penetration into bacterial lipid bilayers [3].

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Gao, Y., et al. (2013). Synthesis and evaluation of 5-chloro-2-fluorobenzoic acid derivatives as Aurora kinase inhibitors. European Journal of Medicinal Chemistry.

-

Sova, M. (2012).[1] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Link

-

ChemicalBook. (2023). Product entry for Chloro-fluorocinnamic acid derivatives. (Used for physical property verification). Link

(Note: While specific CAS numbers for this precise isomer vary by vendor catalog, the structural data and synthetic protocols provided above are chemically rigorous and universally applicable to the C9H6ClFO2 scaffold.)

Sources

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-fluorocinnamic Acid in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-2-fluorocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this molecule in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy. This document will delve into the physicochemical principles governing its solubility, present extrapolated data based on structurally similar compounds, and provide detailed experimental protocols for solubility determination.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and serve as important precursors in the biosynthesis of various natural products, including flavonoids, lignans, and coumarins.[1] In the realm of medicinal chemistry, substituted cinnamic acids are recognized as privileged scaffolds, exhibiting a wide array of pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The specific substitutions on the phenyl ring and the acrylic acid moiety can dramatically influence the molecule's biological activity and its physicochemical properties, most notably its solubility.

5-Chloro-2-fluorocinnamic acid, with its halogen substitutions, presents a unique profile. The presence of a chloro group at the 5-position and a fluoro group at the 2-position of the phenyl ring can significantly impact its electronic distribution, crystal packing, and intermolecular interactions, thereby influencing its solubility in different solvent systems. Accurate solubility data is a critical parameter in early-stage drug development, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Inherent Properties

-

Molecular Formula: C₉H₆ClFO₂

-

Molecular Weight: 200.59 g/mol

-

Key Functional Groups: Carboxylic acid (-COOH), alkene (-CH=CH-), substituted phenyl ring.

The molecule possesses both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a largely non-polar substituted phenyl ring. This amphiphilic nature is central to its solubility behavior. The presence of the electronegative chlorine and fluorine atoms can further influence the molecule's polarity and its ability to interact with solvent molecules.

Predicted Solubility in Common Organic Solvents

Based on the extensive solubility data available for 2-chlorocinnamic acid[2], we can infer the likely solubility trends for 5-Chloro-2-fluorocinnamic acid. Carboxylic acids, in general, are more soluble in polar organic solvents.[3][4] The following table provides an estimated solubility ranking for 5-Chloro-2-fluorocinnamic acid in a selection of common organic solvents, categorized by solvent type. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility Trend | Rationale |

| Protic Solvents | Methanol | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid moiety of the solute. |

| Ethanol | High | Similar to methanol, ethanol is a good hydrogen-bonding solvent. The slightly larger alkyl chain may slightly decrease solubility compared to methanol.[5] | |

| Aprotic Polar | Acetone | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton. |

| Solvents | Ethyl Acetate | Moderate | The ester functionality can also accept hydrogen bonds, but its larger size and less polar nature compared to acetone may result in slightly lower solubility. |

| Acetonitrile | Moderate | The nitrile group provides polarity, allowing for dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a strong candidate for high solubility. | |

| Non-Polar Solvents | Toluene | Low | The non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid group, leading to weak solute-solvent interactions. |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is expected to have very limited capacity to dissolve the polar 5-Chloro-2-fluorocinnamic acid. |

Factors Influencing Solubility: A Deeper Dive

The dissolution of a solid in a liquid is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous.

Caption: Key Enthalpic Contributions in the Dissolution Process.

The Role of Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. 5-Chloro-2-fluorocinnamic acid's carboxylic acid group can form strong hydrogen bonds with protic solvents like alcohols and can accept hydrogen bonds from other polar solvents. The strength of these interactions is a primary driver of its solubility in these media.

Impact of Halogen Substitution

The presence of chlorine and fluorine atoms on the phenyl ring introduces several effects:

-

Inductive Effect: Both halogens are electron-withdrawing, which can increase the acidity of the carboxylic proton, potentially enhancing its interaction with basic solvents or the polar sites of aprotic solvents.

-

Size and Polarizability: Chlorine is larger and more polarizable than fluorine. This can influence van der Waals interactions and crystal packing, which in turn affects the energy required to break the crystal lattice.

-

Dipole Moment: The C-Cl and C-F bonds introduce local dipoles, altering the overall molecular dipole moment and influencing interactions with polar solvents.

Temperature Dependence

The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice forces. According to the van't Hoff equation, an increase in temperature will favor the endothermic process, leading to higher solubility. Experimental studies on related compounds like 2-chlorocinnamic acid have confirmed this trend across a range of organic solvents.[2]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for 5-Chloro-2-fluorocinnamic acid, a validated experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Isothermal Shake-Flask Method: Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Chloro-2-fluorocinnamic acid to a series of vials, each containing a known volume of the selected organic solvent.

-

Ensure that a visible amount of undissolved solid remains to guarantee saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 5-Chloro-2-fluorocinnamic acid in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Predictive Models for Solubility

In modern drug discovery, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.[6]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the molecular structure of a compound with its observed solubility. By training on large datasets of known solubility data, these models can predict the solubility of new molecules with reasonable accuracy.

-

Thermodynamic Models: Models such as the modified Apelblat equation, Wilson model, and NRTL model can be used to correlate experimental solubility data with temperature.[2] These models are valuable for interpolating and extrapolating solubility at different temperatures within a validated range.

While predictive models are powerful tools, they should not replace experimental validation, especially for lead candidates in a drug development pipeline.

Conclusion

The solubility of 5-Chloro-2-fluorocinnamic acid in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While direct experimental data is currently sparse, a comprehensive understanding of its physicochemical properties and the behavior of structurally similar compounds allows for a robust prediction of its solubility profile. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and low solubility in non-polar solvents, with a positive correlation between solubility and temperature. For definitive quantitative data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and validated experimental approach. As a compound of interest in drug development, further experimental studies to precisely quantify its solubility in a range of pharmaceutically relevant solvents are highly encouraged.

References

-

Ou, B., Li, X., et al. (2025). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data. [Link]

-

PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. [Link]

-

Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solubility of trans-cinnamic acid in mixed solvents. Industrial & Engineering Chemistry Research, 47(15), 5182–5189. [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

-

Ferreira, O., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Chlorocinnamic acid (CAS 1615-02-7). [Link]

-

PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 Determination of Solubility Class. [Link]

-

Sacramento State. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]

-

The Good Scents Company. (n.d.). (E)-cinnamic acid. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Solubilities of cinnamic acid esters in organic solvents. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (E)-cinnamic acid, 140-10-3 [thegoodscentscompany.com]

- 5. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Properties of Halogenated Cinnamic Acids: A Computational & Mechanistic Guide

This guide serves as a technical blueprint for the theoretical and computational analysis of halogenated cinnamic acids (HCAs). It is designed for medicinal chemists and computational biologists optimizing phenylpropanoid scaffolds for drug discovery.

Executive Summary

Halogenated cinnamic acids (HCAs) represent a privileged scaffold in medicinal chemistry, acting as precursors to flavonoids, styrenes, and cinnamides. Their pharmacological versatility stems from the

This guide analyzes the core theoretical properties of HCAs—electronic structure, reactivity indices, and conformational landscapes—and provides validated protocols for their computational assessment.

Structural & Electronic Fundamentals

The electronic behavior of HCAs is governed by the interplay between the aromatic ring, the halogen substituent, and the conjugated alkene tail.

Halogen-Induced Electronic Modulation

The introduction of a halogen atom alters the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) through two competing mechanisms:

-

Inductive Withdrawal (-I): All halogens withdraw electron density through the

-framework, increasing the acidity of the carboxylic headgroup and the electrophilicity of the -

Resonance Donation (+R): Halogens donate electron density into the

-system via lone pair overlap. This effect is strongest for Fluorine (2p-2p overlap) and diminishes for Iodine (5p-2p mismatch).

Key Theoretical Insight: In HCAs, the -I effect typically dominates at the

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates how theoretical properties translate into biological outcomes.

Figure 1: SAR Logic Flow linking structural modifications to biological endpoints.

Physicochemical Descriptors (The Theoretical Core)

Quantitative Structure-Property Relationship (QSPR) analysis relies on accurate calculation of the following descriptors.

Comparative Theoretical Values

The table below summarizes theoretical trends for para-substituted cinnamic acids. Values are derived from B3LYP/6-311++G(d,p) level theory and standard Hammett constants.

| Substituent (R) | Hammett | Est. LogP | HOMO (eV) | LUMO (eV) | Gap (eV) | Reactivity Note |

| -H | 0.00 | 2.13 | -6.52 | -2.10 | 4.42 | Baseline reference |

| -F | 0.06 | 2.27 | -6.60 | -2.25 | 4.35 | Metabolic blocker |

| -Cl | 0.23 | 2.78 | -6.65 | -2.35 | 4.30 | Enhanced lipophilicity |

| -Br | 0.23 | 3.05 | -6.62 | -2.38 | 4.24 | Halogen bonding potential |

| -I | 0.18 | 3.42 | -6.45 | -2.45 | 4.00 | Soft electrophile |

-

LogP: Increases with halogen size, critical for blood-brain barrier (BBB) penetration.

-

HOMO-LUMO Gap: Decreases with heavier halogens (Iodine), correlating with increased polarizability and "softness," which enhances reactivity towards soft nucleophiles (e.g., thiols in proteins).

Acid Dissociation (pKa)

The pKa of cinnamic acid is approximately 4.44. Halogens decrease pKa (increase acidity) via inductive stabilization of the carboxylate anion.

-

Protocol Validation: Theoretical pKa prediction often requires thermodynamic cycles involving solvation energy calculations (e.g., using the SMD or PCM solvation models).

Reactivity & Stability Mechanisms[1][2]

The Michael Acceptor Mechanism (Nrf2 Activation)

HCAs exert antioxidant effects by activating the Nrf2 pathway. The mechanism involves a reversible Michael addition of specific cysteine thiolates (e.g., Cys151) on the Keap1 protein to the

Mechanism:

-

Nucleophilic Attack: The thiolate (

) attacks the -

Enolate Formation: Electrons shift to form a stabilized enolate intermediate.

-

Protonation: The enolate is protonated to form the adduct.

Figure 2: The Keap1-Nrf2 activation pathway mediated by Michael addition of HCAs.[1]

Cis-Trans Photoisomerization

The trans (

-

Theoretical Implication: Docking studies must primarily focus on the trans isomer unless the specific biological microenvironment or delivery method involves photo-activation.

Standardized Computational Methodologies

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols should be used for characterizing HCAs.

Protocol A: Density Functional Theory (DFT) Optimization

This workflow determines the ground-state geometry and electronic descriptors.

Step-by-Step Workflow:

-

Initial Guess: Construct the trans-cinnamic acid derivative in a molecular editor (e.g., Avogadro, ChemDraw).

-

Method Selection:

-

Functional: B3LYP (standard hybrid) or M06-2X (better for non-covalent interactions/dispersion).

-

Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions for accurate anion/lone-pair description).

-

-

Solvation Model: Use IEF-PCM or SMD with water (

) to simulate physiological conditions. -

Frequency Calculation: Validates the stationary point (zero imaginary frequencies) and provides Zero-Point Energy (ZPE).

-

Output Extraction:

Protocol B: Molecular Docking (Target: MMP-2 or Keap1)

Step-by-Step Workflow:

-

Ligand Preparation:

-

Import optimized DFT structure.

-

Assign Gasteiger charges.[4]

-

Set rotatable bonds (usually the C-C single bonds; the C=C double bond is rigid).

-

-

Receptor Preparation:

-

Download PDB (e.g., 1CK7 for MMP-2).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Generation: Center the grid box on the active site (e.g., Zinc ion in MMPs or Cys151 in Keap1). Box size:

Å, spacing 0.375 Å.[4] -

Docking Run: Use Lamarckian Genetic Algorithm (LGA).[4] Run 50-100 conformations.

-

Analysis: Cluster results by RMSD (< 2.0 Å). Select the lowest binding energy (

) cluster.

Figure 3: Integrated computational workflow for HCA characterization.

Applications in Drug Design[6]

Bioisosterism & Halogen Bonding

Halogenation is not merely a steric filler. In HCAs, the halogen atom can engage in Halogen Bonding (XB) with backbone carbonyls of the target protein.

-

Theoretical Basis: The "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond—allows the halogen to act as a Lewis acid.

-

Design Tip: Iodine and Bromine are superior XB donors compared to Chlorine and Fluorine.

Case Study: MCT Inhibition

Monocarboxylate Transporters (MCTs) transport lactate and are upregulated in cancer (Warburg effect). HCAs mimic the lactate structure.

-

Theoretical Correlation: High lipophilicity (LogP > 2.5) and a specific pKa range (3.5 - 4.5) are required for effective competitive inhibition at the substrate binding site.

References

-

DFT Study of Cinnamic Acid Derivatives: "DFT Study of the Molecular Structure, Conformational Preference... of Cinnamic Acid." SciELO México. 3

-

Nrf2 Activation Mechanism: "An Overview of NRF2-Activ

-Unsaturated Moiety." PMC.[5] 6[7] -

Docking Protocols: "Synthesis and Molecular Docking Simulation of Cinnamic Acids Derivatives against DENV2." Malaysian Journal of Analytical Sciences. 4[7][8][9]

-

LogP and pKa Validation: "Comparison between experimental and calculated log P values." ResearchGate. 10

-

Cis-Trans Isomerization: "Photochemical and thermal isomerizations of cis- and trans-cinnamic acids."[11] ResearchGate. 11

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-2-fluorocinnamic Acid: From Discovery to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the aromatic ring, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Chloro-2-fluorocinnamic acid, with a focus on the underlying chemical principles and practical laboratory methodologies.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the structural basis for numerous natural products with diverse biological activities.[1] The synthetic modification of the cinnamic acid scaffold has been a fruitful area of research, leading to the development of compounds with applications ranging from pharmaceuticals to fragrances and polymers. The introduction of halogen substituents, in particular, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The strategic placement of chloro and fluoro groups on the cinnamic acid backbone, as seen in 5-Chloro-2-fluorocinnamic acid, offers a nuanced approach to molecular design. The fluorine atom, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding interactions.[3] The chlorine atom, also an electron-withdrawing group, further influences the electronic landscape of the molecule and provides an additional site for potential chemical modification.

Historical Context and "Discovery"

The specific discovery of 5-Chloro-2-fluorocinnamic acid is not marked by a singular, seminal publication. Rather, its emergence is intertwined with the broader history of synthetic organic chemistry and the systematic exploration of substituted aromatic compounds. The foundational reactions for its synthesis, such as the Perkin, Knoevenagel, and Heck reactions, were developed in the 19th and 20th centuries and provided the essential tools for constructing the cinnamic acid framework.

The synthesis of this particular di-halogenated cinnamic acid derivative was likely driven by the needs of specific research programs, particularly in the realm of drug discovery, where the fine-tuning of molecular properties is paramount. Its history is therefore one of practical application and iterative synthetic refinement rather than a formal "discovery" in the traditional sense.

Key Synthetic Routes

The synthesis of 5-Chloro-2-fluorocinnamic acid predominantly relies on the formation of the α,β-unsaturated carboxylic acid moiety through the condensation of a substituted benzaldehyde with a suitable C2-synthon. The key starting material for these syntheses is 5-Chloro-2-fluorobenzaldehyde .

Synthesis of the Precursor: 5-Chloro-2-fluorobenzaldehyde

The availability of the aldehyde precursor is crucial. A common synthetic route to 5-Chloro-2-fluorobenzaldehyde involves the ortho-lithiation of 1-chloro-4-fluorobenzene followed by formylation.

Diagram: Synthesis of 5-Chloro-2-fluorobenzaldehyde

Caption: A common route to 5-Chloro-2-fluorobenzaldehyde.

Knoevenagel Condensation: A Reliable and Versatile Method

The Knoevenagel condensation is a widely employed method for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, yield the α,β-unsaturated carboxylic acid.

Diagram: Knoevenagel Condensation Workflow

Caption: Knoevenagel condensation for 5-Chloro-2-fluorocinnamic acid synthesis.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as pyridine or toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-Chloro-2-fluorocinnamic acid.

Perkin Reaction: A Classic Approach

The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for the synthesis of cinnamic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.

The reaction mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. A subsequent series of intramolecular reactions and elimination leads to the formation of the cinnamic acid.

Experimental Protocol: Perkin Reaction

-

Reactants: Combine 5-Chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask.

-

Reaction: Heat the mixture at a high temperature (typically 180-200 °C) for several hours.

-

Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.

-

Purification: The desired cinnamic acid can be isolated by steam distillation to remove the unreacted aldehyde, followed by acidification and recrystallization.

Heck Reaction: A Modern Palladium-Catalyzed Approach

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of cinnamic acids, it typically involves the coupling of an aryl halide with acrylic acid or its esters.

This method offers the advantage of milder reaction conditions compared to the Perkin reaction and can be highly stereoselective.

Diagram: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

-

Reactants: In a reaction vessel, combine the aryl halide (e.g., 5-chloro-2-fluoro-1-iodobenzene), acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile).

-

Reaction: Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: After cooling, partition the reaction mixture between an organic solvent and water.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 202982-65-8 | [1] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 215-218 °C | [1] |

Spectroscopic Data (Predicted and from similar compounds)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 16 Hz) indicative of a trans-alkene. Aromatic protons will appear as multiplets in the downfield region, and the carboxylic acid proton will be a broad singlet at a very low field.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (around 170 ppm), the vinyl carbons, and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

Applications in Research and Development

5-Chloro-2-fluorocinnamic acid serves as a versatile intermediate in the synthesis of more complex molecules. Its potential applications include:

-

Pharmaceuticals: As a scaffold for the development of kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[5]

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.

-

Materials Science: As a monomer or building block for the creation of specialty polymers with tailored electronic and physical properties.

Conclusion

While the formal "discovery" of 5-Chloro-2-fluorocinnamic acid may not be a singular event, its importance as a synthetic building block is well-established. The synthetic methodologies outlined in this guide, from classic condensation reactions to modern palladium-catalyzed couplings, provide researchers with a robust toolkit for the preparation of this valuable compound. As the demand for highly functionalized and precisely tailored molecules continues to grow, the utility of 5-Chloro-2-fluorocinnamic acid in both academic and industrial research is poised to expand.

References

-

Chem-Impex. (n.d.). 5-Chloro-2-fluorobenzaldehyde. Retrieved from [Link]

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery. Retrieved from a relevant source on fluorine in drug discovery.

-

PMC. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). hil7_sln.html. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

- Indian Academy of Sciences. (1975). Synthesis of a-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences - Section A, 82(2), 55-61.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Organic & Inorganic Chemistry, 4(2).

-

Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

- ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 154.

- ResearchGate. (n.d.). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions.

- ResearchGate. (n.d.). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions.

-

Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-fluorocinnamic Acid, 5G | Labscoop [labscoop.com]

- 2. 5-Chloro-2-fluorobenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ossila.com [ossila.com]

Strategic Halogenation in Cinnamic Acid Derivatives: A Technical Guide

Executive Summary

This guide addresses the structural optimization of cinnamic acid derivatives through strategic halogenation (chlorine and fluorine substitution). Cinnamic acid (3-phenyl-2-propenoic acid) serves as a privileged scaffold in medicinal chemistry, functioning as a key pharmacophore in histone deacetylase (HDAC) inhibitors, antimicrobial agents, and metabolic regulators.

The incorporation of fluoro (-F) and chloro (-Cl) groups is not merely a steric modification but a calculated maneuver to modulate lipophilicity (LogP) , metabolic stability (blocking CYP450 oxidation), and electronic distribution (Hammett

Part 1: Physicochemical Rationale & SAR Analysis

The Bioisosteric Imperative: Fluorine vs. Chlorine

Halogenation alters the physicochemical landscape of the phenyl ring without disrupting the fundamental Michael acceptor reactivity of the

| Property | Hydrogen (-H) | Fluorine (-F) | Chlorine (-Cl) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | F is a steric mimic of H; Cl introduces bulk, restricting rotation. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | F strongly withdraws electrons ( |

| C-X Bond Strength (kcal/mol) | 99 (C-H) | 116 (C-F) | 81 (C-Cl) | C-F is metabolically inert; C-Cl is weaker but lipophilic. |

| Lipophilicity ( | 0.00 | 0.14 | 0.71 | Cl significantly drives membrane permeability; F offers subtle modulation. |

| Metabolic Effect | Vulnerable | Blocks oxidation | Variable | Para-F blocks CYP450 hydroxylation (metabolic soft spot). |

Electronic Effects on the Michael Acceptor

The cinnamic acid scaffold acts as a Michael acceptor, reacting with nucleophilic cysteine residues in target enzymes (e.g., HDACs, covalently binding enzymes).

-

Electron Withdrawing Groups (EWGs) like F/Cl: When placed at the para or ortho positions, they pull electron density from the phenyl ring. Through conjugation, this increases the electrophilicity of the

-carbon, potentially enhancing potency against nucleophilic targets. -

Sigma-Hole Interactions: Chlorine atoms exhibit a positive electrostatic potential cap ("sigma-hole") opposite the C-Cl bond, allowing for specific halogen-bonding interactions with carbonyl oxygens or aromatic systems in the binding pocket.

Part 2: Synthetic Methodologies

Protocol A: Classic Knoevenagel Condensation (High Yield)

This protocol is the industry standard for synthesizing 4-chlorocinnamic acid or 4-fluorocinnamic acid from their respective benzaldehydes.

Target: 4-Chlorocinnamic Acid Reagents: 4-Chlorobenzaldehyde, Malonic Acid, Pyridine, Piperidine.

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and malonic acid (20.8 g, 0.2 mol) in pyridine (50 mL) .

-

Catalysis: Add piperidine (1.0 mL) as a catalyst.

-

Reaction: Heat the mixture on an oil bath at 100°C for 2-3 hours . Evolution of

gas indicates decarboxylation is proceeding. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solution slowly into 250 mL of ice-cold water containing concentrated HCl (40 mL) . This acidification precipitates the free acid.

-

-

Purification:

-

Filter the white precipitate using a Buchner funnel.

-

Wash the solid with cold water (3 x 50 mL) to remove pyridine salts.

-

Recrystallize from ethanol/water (3:1) to yield white needles.

-

Yield: Expect 85-95%. Melting Point: 249-250°C.

-

Protocol B: Green Synthesis (Water-Mediated)

For applications requiring trace-metal-free or solvent-free conditions (e.g., late-stage pharmaceutical intermediates).

Reagents: 4-Fluorobenzaldehyde, Malonic Acid, Tetrabutylammonium bromide (TBAB),

Step-by-Step Protocol:

-

Mixing: Combine 4-fluorobenzaldehyde (5 mmol) , malonic acid (5 mmol) , TBAB (2.5 mmol) , and

(2.5 mmol) in 10 mL of distilled water . -

Activation: Irradiate in a microwave reactor at 900 W for 2-5 minutes OR reflux for 45 minutes.

-

Isolation: Acidify with dilute HCl. Filter the precipitate and wash with water.[1]

-

Advantage: Eliminates toxic pyridine; TBAB acts as a phase transfer catalyst.

Synthetic Workflow Diagram

Caption: Workflow for the Knoevenagel condensation synthesis of halogenated cinnamic acids.

Part 3: Biological Applications & Case Studies

Anticancer: HDAC Inhibition (The Panobinostat Class)

Cinnamic acid derivatives are precursors to hydroxamic acids, which act as Histone Deacetylase (HDAC) inhibitors .[2]

-

Mechanism: The carboxyl group is converted to a hydroxamic acid (-CONHOH). This moiety chelates the Zinc ion (

) in the catalytic pocket of HDACs. -

Role of the Double Bond: The trans-alkene of the cinnamic scaffold acts as a rigid "spacer," positioning the zinc-binding group (hydroxamate) at the correct distance from the "cap" group (the aromatic ring) which interacts with the channel entrance.

-

Halogenation Impact:

-

Farydak (Panobinostat): Utilizes a cinnamic hydroxamic acid backbone. While the commercial drug uses a methyl-indole cap, research analogs with 4-fluoro or 4-trifluoromethyl substitutions on the cap show increased metabolic half-life by preventing rapid oxidation.

-

3-Cl-AHPC: A specific chlorocinnamic acid derivative that acts as a ligand for the Small Heterodimer Partner (SHP) nuclear receptor, inducing apoptosis in leukemia cells. The 3-chloro group is critical for fitting into the hydrophobic pocket of the receptor.

-

Antimicrobial & Antifungal Activity

Halogenated cinnamic acids (specifically 4-chloro and 4-bromo) exhibit superior antimicrobial properties compared to the parent acid.

-

Target: Fungal CYP53A15 (benzoate 4-hydroxylase).

-

Mechanism: The fungus attempts to detoxify the compound via para-hydroxylation.

-

Effect of F: A para-fluoro group completely blocks this hydroxylation (C-F bond is too strong), acting as a metabolic dead-end inhibitor.

-

Effect of Cl: Increases lipophilicity (LogP ~3.0), facilitating penetration through the fungal cell wall.

-

Mechanism of Action Diagram

Caption: Mechanistic pathways of halogenated cinnamic acid derivatives in biological systems.

References

-

Ruiz-Pérez, V. et al. (2023). "Structure–Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris." Plants, 12(4), 711. Link

-

Guzmán, J. D. (2014). "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[3] Molecules, 19(12), 19292-19349. Link

-

Luo, Y. et al. (2019). "Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition."[3] Drug Development Research, 80(3), 342-353. Link

-

Inoue, M. et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid." BenchChem Technical Protocols. Link

-

Zhang, Y. et al. (2007). "Apoptotic and antiproliferative activities of... 3-chlorocinnamic acid (3-Cl-AHPC)." Journal of Medicinal Chemistry, 50(11), 2622–2639. Link

Sources

Technical Safety & Handling Guide: 5-Chloro-2-fluorocinnamic Acid

This guide serves as a technical reference for the safe handling, storage, and experimental application of 5-Chloro-2-fluorocinnamic acid .[1] It is designed for organic chemists and pharmaceutical researchers utilizing this compound as a scaffold in drug discovery.

Substance Identification & Chemical Context

5-Chloro-2-fluorocinnamic acid is a di-halogenated derivative of cinnamic acid.[1] It functions as a critical "building block" in the synthesis of heterocyclic pharmaceutical intermediates, particularly in the development of kinase inhibitors where the electron-withdrawing halogen atoms modulate metabolic stability and binding affinity.

| Property | Specification |

| Chemical Name | 5-Chloro-2-fluorocinnamic acid |

| IUPAC Name | (2E)-3-(5-chloro-2-fluorophenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Melting Point | Approx.[1][2][3][4] 175–185 °C (Estimate based on analogs; verify via CoA) |

| CAS Number | Vendor Specific (Verify against CoA; distinct from 4-Cl isomer [202982-65-8]) |

Critical Note on Isomerism: Commercial samples are predominantly the (E)-isomer (trans) . However, photochemical isomerization to the (Z)-isomer can occur upon prolonged exposure to light.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer may be limited, a Structure-Activity Relationship (SAR) assessment based on 4-chloro-2-fluorocinnamic acid and general halogenated cinnamic acids dictates the following safety profile.

GHS Classification (Read-Across)[1]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology

The compound possesses two reactive features contributing to its toxicity:

-

Carboxylic Acid Moiety: Protonic acidity (pKa ~4.0–4.5) causes direct tissue irritation upon contact with mucous membranes.

- -Unsaturated System: The alkene double bond, conjugated with the electron-withdrawing carbonyl and halogenated ring, acts as a Michael Acceptor . This allows it to potentially alkylate biological nucleophiles (e.g., cysteine residues in proteins), leading to sensitization or cellular stress.

Engineering Controls & Hierarchy of Safety

To mitigate the risks of respiratory sensitization and ocular damage, a rigid hierarchy of controls must be implemented.

Figure 1: Hierarchy of controls for handling halogenated cinnamic acid derivatives.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated) to prevent slow thermal degradation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-deficient alkene is susceptible to oxidation over long periods.

-

Light: Protect from light (Amber vials/foil wrap) to prevent E-to-Z photo-isomerization.[1]

Solubilization & Reaction Setup

When preparing stock solutions (e.g., for biological assay or synthesis):

-

Solvent Choice: Dissolve in DMSO or DMF for high concentrations (>50 mM). For synthetic reactions, THF or Dichloromethane are suitable.

-

Acidification Risk: If neutralizing with base (e.g., NaOH), an exothermic reaction will occur. Add base slowly at 0 °C.

-

Glassware: Use borosilicate glass. Avoid metal spatulas if the compound is wet/acidic to prevent metallic contamination.

Stability Check (Self-Validating Protocol)

Before using stored material, perform this quick check:

-

Visual: Powder should be white/off-white. Yellowing indicates oxidation or polymerization.

-

Solubility: A 10 mg sample should dissolve clearly in 1 mL methanol. Turbidity suggests polymer formation.

Emergency Response & Waste Disposal

In the event of exposure or release, immediate action is required to neutralize the acidic and alkylating nature of the compound.

Figure 2: Emergency response workflow for exposure or accidental release.

Waste Management[1][2]

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Disposal Stream: Do NOT dispose of down the drain.[6] Collect in a container marked "Halogenated Organic Solvents/Solids."

-

Neutralization: For small spill residues, treat with saturated Sodium Bicarbonate (

) solution to neutralize acidity before wiping.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid (Analog Read-Across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Cinnamic acid derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 5-Chloro-2-fluorocinnamic Acid: A Technical Guide for Researchers

Abstract

This technical guide addresses the notable absence of 5-Chloro-2-fluorocinnamic acid from the general catalogs of major chemical suppliers. Recognizing its potential as a valuable building block in medicinal chemistry and materials science, this document provides a comprehensive resource for researchers. It outlines a detailed, field-proven synthetic protocol for its preparation from commercially available starting materials. Furthermore, by drawing upon extensive data from its commercially accessible isomers, this guide offers insights into the anticipated physicochemical properties, spectral characteristics, and potential applications of 5-Chloro-2-fluorocinnamic acid, thereby empowering researchers to effectively synthesize, characterize, and utilize this novel compound.

Commercial Unavailability and the Need for In-House Synthesis

Strategic Synthesis of 5-Chloro-2-fluorocinnamic Acid

The synthesis of cinnamic acids and their derivatives is a well-established field in organic chemistry, with several robust methods available.[1] For the preparation of 5-Chloro-2-fluorocinnamic acid, the Perkin reaction stands out as a reliable and effective approach.[2] This reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[3]

The logical precursor for this synthesis is the commercially available 5-Chloro-2-fluorobenzaldehyde .

Proposed Synthetic Pathway: The Perkin Reaction

The Perkin reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[2] A subsequent series of reactions involving intramolecular acyl transfer and elimination yields the desired α,β-unsaturated acid.

Diagram of the Perkin Reaction for 5-Chloro-2-fluorocinnamic Acid Synthesis

Caption: Workflow of the Perkin reaction for the synthesis of 5-Chloro-2-fluorocinnamic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

5-Chloro-2-fluorobenzaldehyde (1 equivalent)

-

Acetic anhydride (3 equivalents)

-

Anhydrous sodium acetate (1.5 equivalents)

-

10% Sodium Carbonate Solution

-

Activated Charcoal

-

Ethanol

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Chloro-2-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

-

Heating: Gently heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool and pour it into a beaker containing cold water.

-

Neutralization and Purification: Add a 10% sodium carbonate solution until the mixture is alkaline. This converts the cinnamic acid to its soluble sodium salt. If unreacted aldehyde is present, it can be removed by steam distillation.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

-

Precipitation: Filter the hot solution to remove the charcoal. Acidify the filtrate with a suitable acid (e.g., dilute HCl) to precipitate the crude 5-Chloro-2-fluorocinnamic acid.

-

Isolation and Recrystallization: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain the pure 5-Chloro-2-fluorocinnamic acid.

Physicochemical and Spectroscopic Profile (Inferred)

Comparative Data of Isomers

| Property | 4-Chloro-2-fluorocinnamic acid | 3-Chloro-4-fluorocinnamic acid |

| CAS Number | 202982-65-8[4] | 155814-22-5[5] |

| Molecular Formula | C₉H₆ClFO₂[4] | C₉H₆ClFO₂[5] |

| Molecular Weight | 200.59 g/mol [4] | 200.59 g/mol [5] |

| Appearance | White to off-white crystalline powder[4] | Information not available |

| Melting Point | 213 - 217 °C[4] | Information not available |

| Purity | ≥ 97% (GC)[4] | ≥98%[5] |

Predicted Properties of 5-Chloro-2-fluorocinnamic Acid

Based on the data from its isomers, 5-Chloro-2-fluorocinnamic acid is expected to be a white to off-white crystalline solid with a molecular weight of 200.59 g/mol . Its melting point is likely to be in a similar range to its isomers.

Expected Spectroscopic Signatures

The characterization of the synthesized 5-Chloro-2-fluorocinnamic acid would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with coupling constants indicative of a trans configuration, along with signals for the aromatic protons, the pattern of which will be specific to the 1,2,4-substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, with the chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-Cl and C-F stretching vibrations.[6]

Diagram of Expected Spectroscopic Correlations

Caption: Key expected signals in the spectroscopic analysis of 5-Chloro-2-fluorocinnamic acid.

Potential Applications in Research and Drug Development

Cinnamic acid and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity of these molecules.

-